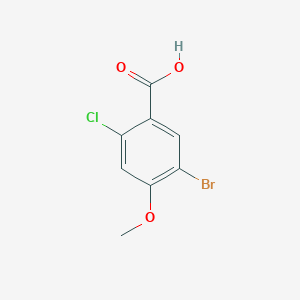

5-Bromo-2-chloro-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNHCKYILXFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Bromo-2-chloro-4-methoxybenzoic acid

A Senior Application Scientist's Reference for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 5-Bromo-2-chloro-4-methoxybenzoic acid, a pivotal halogenated and methoxylated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. We will explore its fundamental properties, validated synthesis and purification protocols, analytical characterization, and its strategic applications in the field of drug discovery.

Core Molecular Properties

A precise understanding of the molecular formula and weight is the bedrock of all stoichiometric and analytical endeavors.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₃ | [1] |

| Molecular Weight | 279.49 g/mol |

The molecular structure consists of a benzene ring substituted with a carboxyl group (position 1), a chloro group (position 2), a methoxy group (position 4), and a bromo group (position 5). This arrangement dictates its reactivity and utility in complex molecular constructions.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a suitable precursor. The following protocols are designed to be self-validating, yielding a high-purity final product verifiable by the analytical methods outlined in the subsequent section.

Experimental Protocol: Synthesis

Causality Behind Experimental Choices: The synthesis hinges on the regioselective bromination of 2-chloro-4-methoxybenzoic acid. The methoxy group is a strong activating group and, along with the chloro group, directs the incoming electrophile (bromine) to the C5 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling compared to elemental bromine, and sulfuric acid serves as a catalyst to generate a more potent electrophilic bromine species.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxybenzoic acid in a suitable solvent like concentrated sulfuric acid or dichloromethane at room temperature.

-

Cooling: Immerse the flask in an ice-water bath to lower the temperature to 0-5 °C. This is crucial to control the reaction rate and minimize the formation of side products.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the mixture to stir at a controlled temperature (e.g., 30 °C) for a designated period (e.g., 10 minutes to several hours) while monitoring the reaction's completion using Thin Layer Chromatography (TLC).[2]

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel, washing it thoroughly with cold deionized water to remove residual acid and salts.

Experimental Protocol: Purification by Recrystallization

Principle: Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often effective for compounds of this polarity.

Step-by-Step Methodology:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum volume of hot ethanol required for complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before performing a hot filtration to remove the charcoal.

-

Induce Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid, then add a drop or two of hot ethanol to redissolve the precipitate.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water solution, and dry under vacuum.

Analytical Characterization for Structural Verification

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity | Signals corresponding to the aromatic protons and the methoxy protons, with appropriate splitting patterns and integration values. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for each unique carbon atom, including the carboxyl, aromatic, and methoxy carbons. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | A peak or cluster of peaks corresponding to the molecular weight (279.49), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| Melting Point | Temperature Range | A sharp, defined melting point range indicates high purity. |

| HPLC | Retention Time & Purity | A single major peak under reverse-phase conditions, allowing for quantitative purity assessment.[3] |

Strategic Applications in Drug Discovery and Development

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as key structural motifs in numerous therapeutic agents.[4][5] this compound is particularly valuable as a multi-functional building block.[6][7][8]

-

Scaffold for Synthesis: The carboxylic acid group can be readily converted to amides, esters, or other functionalities through standard coupling reactions.

-

Handle for Cross-Coupling: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

-

Intermediate for Complex APIs: This molecule is a documented key intermediate in the synthesis of promising therapeutic agents, including SGLT2 inhibitors for diabetes therapy.[9][10]

The following diagram illustrates the synthetic versatility of this compound.

Caption: Synthetic pathways originating from this compound.

References

-

LookChem. Benzoic acid, 5-broMo-2-chloro-4-(Methoxycarbonyl)-. Available at: [Link]

-

LookChem. Benzoic acid, 5-broMo-2-chloro-4-(Methoxycarbonyl)-. Available at: [Link]

-

Thieme Connect. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

-

Parikh Environment. ANNEXURE – 1 Manufacturing Process. Available at: [Link]...

-

PubChem. 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

-

PubChemLite. 5-bromo-4-chloro-2-methoxybenzoic acid (C8H6BrClO3). Available at: [Link]

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available at: [Link]

-

Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids. Available at: [Link]

-

ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

PubChem. 5-Bromo-2-chlorobenzoic acid. Available at: [Link]

- Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid.

-

SIELC Technologies. 5-Bromo-2-chlorobenzoic acid. Available at: [Link]

Sources

- 1. PubChemLite - 5-bromo-4-chloro-2-methoxybenzoic acid (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. preprints.org [preprints.org]

- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 10. thieme-connect.com [thieme-connect.com]

The Strategic Role of 5-Bromo-2-chloro-4-methoxybenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of contemporary drug discovery, the strategic use of highly functionalized small molecules as building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 5-Bromo-2-chloro-4-methoxybenzoic acid emerges as a compound of significant interest. Its unique substitution pattern, featuring a carboxylic acid for versatile coupling reactions, a methoxy group to modulate electronic and pharmacokinetic properties, and strategically placed bromo and chloro substituents for further synthetic elaboration or to influence binding affinity, positions it as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this molecule are not extensively documented, its structural analogs are pivotal intermediates in the synthesis of blockbuster drugs, particularly in the realm of metabolic diseases. This guide provides an in-depth analysis of the synthesis, properties, and, most importantly, the established and potential roles of this compound in the development of new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic campaigns. The interplay of its functional groups dictates its reactivity, solubility, and spectral characteristics.

| Property | Value | Source/Justification |

| Molecular Formula | C8H6BrClO3 | - |

| Molecular Weight | 279.49 g/mol | - |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 155-165 °C (predicted) | Based on analogs like 5-Bromo-2-chlorobenzoic acid (154-156 °C) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | General characteristic of benzoic acid derivatives |

| pKa | ~3.0-4.0 (predicted) | Influenced by the electron-withdrawing effects of the halogens |

Predicted Spectroscopic Data:

-

¹H NMR (in DMSO-d₆):

-

A singlet for the methoxy protons is expected around 3.9-4.0 ppm .

-

Two singlets for the aromatic protons are anticipated in the region of 7.5-8.0 ppm . The proton at position 3 will likely be a singlet due to the absence of adjacent protons, and the proton at position 6 will also appear as a singlet.

-

A broad singlet for the carboxylic acid proton is expected at >12 ppm .

-

-

¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon of the carboxylic acid is expected around 165-170 ppm .

-

Aromatic carbons will appear in the range of 110-160 ppm . The carbon attached to the methoxy group will be the most shielded (lower ppm), while the carbons attached to the halogens and the carboxylic acid will be more deshielded (higher ppm).

-

The methoxy carbon should appear around 55-60 ppm .

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ would be observed at m/z 278 and 280, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The [M+2]⁺ peak will be of significant intensity.

-

Synthesis of this compound: A Plausible Synthetic Workflow

A robust and scalable synthesis is crucial for the utility of any building block in drug development. While a specific industrial synthesis for this compound is not published, a plausible route can be designed by adapting established methodologies for its close analogs. The following multi-step synthesis starts from the readily available 4-methoxytoluene.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Chloro-4-methoxytoluene

-

To a stirred solution of 4-methoxytoluene (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-chloro-4-methoxytoluene.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methoxytoluene

-

To a solution of 2-chloro-4-methoxytoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 5-Bromo-2-chloro-4-methoxytoluene can be used in the next step without further purification or can be purified by crystallization.

Step 3: Synthesis of this compound

-

Suspend 5-Bromo-2-chloro-4-methoxytoluene (1.0 eq) in a mixture of pyridine and water.

-

Heat the mixture to reflux and add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the filter cake with hot water.

-

Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Core Application in Medicinal Chemistry: A Gateway to SGLT2 Inhibitors

The primary significance of the 5-bromo-2-chlorobenzoyl scaffold in medicinal chemistry lies in its role as a key building block for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2] SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[3][4]

Caption: Generalized synthetic pathway to SGLT2 inhibitors utilizing the 5-bromo-2-chlorobenzoyl scaffold.

The structural analog, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate for a family of promising SGLT2 inhibitors.[1][2] This underscores the high demand for this particular substitution pattern on the benzoic acid ring. This compound, being structurally very similar, can be envisioned to serve a comparable purpose. The carboxylic acid moiety is typically activated (e.g., by conversion to an acyl chloride) and then reacted with a C-aryl glucoside precursor via a Friedel-Crafts acylation to form a key benzophenone intermediate. Subsequent reduction of the ketone and other modifications lead to the final SGLT2 inhibitor.

The bromo and chloro substituents on the aromatic ring play a crucial role in modulating the electronic properties and lipophilicity of the final drug molecule, which can significantly impact its binding affinity to the SGLT2 protein and its overall pharmacokinetic profile. The methoxy group, in the 4-position, can further fine-tune these properties and may offer advantages in terms of metabolic stability or solubility compared to other substituents.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a highly functionalized and strategically designed building block for medicinal chemistry. While its direct applications are still emerging, its close structural relationship to key intermediates of clinically successful SGLT2 inhibitors highlights its immense potential. The synthetic accessibility and the versatile handles for further chemical modification make it an attractive scaffold for the development of new therapeutic agents, not only for metabolic disorders but potentially in other disease areas where this particular substitution pattern can confer desirable pharmacological properties. As the demand for novel and effective drugs continues to grow, the importance of such well-defined and strategically substituted intermediates will undoubtedly increase.

References

-

Thieme E-Books & E-Journals. (n.d.). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

-

Taylor & Francis. (n.d.). SGLT2 inhibitors, an Accomplished Development in Field of Medicinal Chemistry: an Extensive Review. Retrieved from [Link]

-

PubMed. (2020, October 30). SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review. Retrieved from [Link]

-

ResearchGate. (n.d.). A review on the medicinal chemistry of sodium glucose co-transporter 2 inhibitors (SGLT2-I): Update from 2010 to present. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

-

ResearchGate. (2015, January). Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. Retrieved from [Link]

Sources

- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]

- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Bromo-2-chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Bromo-2-chloro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Chemical Identity and Structural Elucidation

Defining the precise chemical structure is paramount for reproducibility and unambiguous communication in scientific research. This compound is a substituted benzoic acid with a specific arrangement of bromo, chloro, and methoxy functional groups on the benzene ring.

Molecular Identifiers

Precise identification of chemical compounds is critical for database searches, procurement, and regulatory submissions. The key identifiers for this compound are its SMILES string and InChIKey, which encode the molecule's structure.

| Identifier | Value |

| SMILES | COC1=C(C=C(C(=C1)Cl)Br)C(=O)O |

| InChIKey | YHWGNMOKUEFVAS-UHFFFAOYSA-N |

| CAS Number | 1259020-48-8 |

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 265.49 g/mol |

Note: While the CAS number 1259020-48-8 is associated with this compound, comprehensive database entries are limited, underscoring the importance of using structural identifiers like SMILES and InChIKey.

Structural Representation

A visual representation of the molecular structure is essential for understanding its chemical properties and reactivity. The following diagram illustrates the connectivity of atoms in this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to analytical characterization. While experimental data for this specific isomer is not widely published, we can infer properties based on its structural motifs and data from closely related analogues.

| Property | Predicted/Inferred Value | Rationale/Source Context |

| Melting Point | 160-180 °C (estimated) | Similar halogenated and methoxylated benzoic acids, such as 5-Bromo-2-chlorobenzoic acid (154-156 °C) and 5-Chloro-2-methoxybenzoic acid (98-100 °C), provide a basis for this estimation. The additional halogen and methoxy group would likely increase the melting point compared to the latter. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The carboxylic acid group imparts some polarity, but the halogenated aromatic ring reduces aqueous solubility. This is a common characteristic for this class of compounds.[1] |

| Acidity (pKa) | 3-4 (estimated) | The electron-withdrawing effects of the chloro and bromo substituents are expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ≈ 4.2). |

Analytical Characterization

For unambiguous identification and purity assessment, a combination of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

-

¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the benzene ring carbons, the carboxyl carbon, and the methoxy carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition. The isotopic pattern due to the presence of bromine and chlorine would be a characteristic feature.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and various C-O and C-halogen stretches.

Synthesis and Mechanistic Considerations

A potential precursor could be 2-chloro-4-methoxybenzoic acid. The synthesis would then involve a regioselective bromination step.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthetic workflow for this compound.

Causality in Experimental Choices:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for laboratory-scale reactions due to its ease of handling and ability to maintain a low concentration of Br₂ in the reaction mixture, which can help control side reactions.

-

Role of the Catalyst: A catalyst such as iron(III) bromide (FeBr₃) or a strong acid is typically required to polarize the bromine molecule, making it a more potent electrophile for the substitution reaction on the electron-rich aromatic ring.

-

Regioselectivity: The directing effects of the existing substituents are crucial. The methoxy group is a strong activating, ortho-, para-director, while the chloro and carboxyl groups are deactivating, meta-directors (relative to their own positions). The position of bromination will be a result of the interplay of these electronic and steric effects. The position para to the activating methoxy group is sterically unhindered, making the 5-position a likely site for bromination.

Applications in Research and Development

Halogenated benzoic acids are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: This class of compounds is frequently used in the synthesis of active pharmaceutical ingredients (APIs). For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key starting material for Dapagliflozin, a medication used to treat type 2 diabetes. The specific substitution pattern of this compound makes it a candidate for the development of novel therapeutics where fine-tuning of electronic and steric properties is required.

-

Organic Synthesis: The functional groups on this molecule (carboxylic acid, bromo, chloro) offer multiple handles for further chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact isomer is not widely available, the hazards can be inferred from similar compounds.

-

Hazards: Based on related structures like 5-Bromo-2-chlorobenzoic acid, this compound should be considered an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a specific and potentially valuable building block for chemical synthesis. While its characterization and synthesis are not as extensively documented as some of its isomers, a clear understanding of its structure, derived from its SMILES and InChIKey, allows for the rational design of synthetic routes and the prediction of its chemical behavior. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this compound into their research and development programs.

References

-

King Life Sciences. 5-Bromo-2-Chloro-Benzoic Acid - High Purity 98% At Attractive Prices. [Link]

-

Sihauli Chemicals Private Limited. 5-bromo-2-chloro Benzoic Acid. [Link]

- Google Patents.

Sources

Methodological & Application

Synthesis of 5-Bromo-2-chloro-4-methoxybenzoic acid from 2-chloro-4-methoxybenzoic acid

Executive Summary

This application note details the optimized protocol for synthesizing 5-Bromo-2-chloro-4-methoxybenzoic acid from 2-chloro-4-methoxybenzoic acid . This transformation is a critical intermediate step in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other aryl-halide scaffolds used in drug discovery.

The synthesis relies on Electrophilic Aromatic Substitution (

-

Method A (Standard): Elemental Bromine (

) in Glacial Acetic Acid (Scalable, Cost-effective). -

Method B (Alternative): N-Bromosuccinimide (NBS) in Acetonitrile (Mild, High-throughput friendly).

Strategic Analysis & Mechanism

Regioselectivity Rationale

The starting material, 2-chloro-4-methoxybenzoic acid, contains three substituents directing the incoming electrophile (

-

-OMe (Position 4): Strong activator, ortho/para director. Directs to C3 and C5 .

-

-Cl (Position 2): Weak deactivator, ortho/para director. Directs to C3 and C5 (para).

-

-COOH (Position 1): Moderate deactivator, meta director. Directs to C3 and C5 .

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the steric factors driving C5 regioselectivity.

Experimental Protocols

Method A: Bromination using in Acetic Acid (Scalable)

Best for: Gram-to-Kilogram scale synthesis where cost is a driver.

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| 2-chloro-4-methoxybenzoic acid | 1.0 | Substrate |

| Bromine ( | 1.05 - 1.1 | Electrophile Source |

| Glacial Acetic Acid | 5-10 Vol | Solvent (Polar Protic) |

| Sodium Bisulfite (aq) | Excess | Quenching Agent |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Charge the flask with 2-chloro-4-methoxybenzoic acid (1.0 equiv) and Glacial Acetic Acid (5 volumes). Stir at room temperature until a suspension or partial solution is achieved.

-

Activation: Heat the mixture to 40-45°C to ensure complete dissolution.

-

Addition: Add Bromine (1.05 equiv) dropwise via the addition funnel over 30-60 minutes.

-

Critical Control: Maintain temperature between 40-50°C. Exotherms may occur. The solution will turn dark orange/red.

-

-

Reaction: Stir at 50-55°C for 4-6 hours.

-

Monitoring: Check by HPLC or TLC. The reaction is complete when the starting material is <1.0%.

-

-

Quenching: Cool the mixture to 10-15°C. Pour the reaction mass slowly into Ice Water (10 volumes) containing 5% Sodium Bisulfite (to quench unreacted

).-

Observation: The color should change from orange/red to yellow/white as the precipitate forms.

-

-

Isolation: Stir the slurry for 1 hour. Filter the solid under vacuum.[2]

-

Washing: Wash the cake with water (3 x 2 volumes) until the filtrate pH is neutral.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Bromination using NBS (Mild/Lab Scale)

Best for: Small scale (<5g), parallel synthesis, or if handling liquid bromine is prohibited.

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| 2-chloro-4-methoxybenzoic acid | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 | Electrophile Source |

| Acetonitrile (MeCN) | 10 Vol | Solvent |

| Ammonium Acetate ( | 0.1 (10 mol%) | Catalyst (Optional) |

Step-by-Step Protocol

-

Charge: In a reaction vial or round-bottom flask, dissolve 2-chloro-4-methoxybenzoic acid in Acetonitrile .

-

Catalyst: Add Ammonium Acetate (10 mol%). This acts as a weak proton source to activate NBS.

-

Addition: Add NBS (1.1 equiv) portion-wise over 15 minutes at Room Temperature (20-25°C).

-

Reaction: Stir at Room Temperature for 12-16 hours.

-

Note: If reaction is sluggish, heat to 40°C.

-

-

Workup: Evaporate the Acetonitrile under reduced pressure.

-

Partition: Redissolve the residue in Ethyl Acetate and wash with Water (to remove Succinimide byproduct) and Brine.

-

Drying: Dry organic layer over

, filter, and concentrate. -

Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to remove traces of succinimide.

Process Workflow Diagram

Figure 2: End-to-end process workflow for Method A (

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following specifications are recommended.

| Test | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to off-white powder | Yellowing indicates free |

| Purity | HPLC (C18, 254nm) | > 98.0% (Area %) | Critical to remove 3-bromo isomer.[2] |

| Identity | Consistent with structure | Look for two distinct aromatic singlets. | |

| Melting Point | Capillary | ~160 - 165°C | Value to be experimentally verified. |

NMR Interpretation Guide

-

Starting Material: Shows two doublets (or overlapping signals) for the aromatic protons at C3 and C5 and C6.

-

Product: The substitution at C5 removes one proton.

-

Proton at C3: Appears as a singlet (shielded by OMe and Cl).

-

Proton at C6: Appears as a singlet (deshielded by COOH).

-

Absence of coupling: The loss of ortho/meta coupling confirms the substitution pattern.

-

Safety & Handling (HSE)

-

Bromine (

): Highly toxic and corrosive. Causes severe burns. Must be handled in a fume hood. Use a sodium thiosulfate or bisulfite scrubber. -

Acetic Acid: Flammable and corrosive.

-

Waste Disposal: Aqueous waste contains HBr and must be neutralized with Sodium Hydroxide/Bicarbonate before disposal. Do not mix brominated waste with acetone (lachrymator risk).

References

-

SGLT2 Inhibitor Synthesis Precedents

-

Bromination Methodology

-

Preparation of 3-bromo-4-methoxybenzoic acid.CN103102263A .[7] (Provides the foundational

protocol for activated anisic acids).

-

-

General Reactivity of 2-Chloro-4-methoxybenzoic acid

-

PubChem Compound Summary for CID 12648026. National Center for Biotechnology Information.

-

- Regioselectivity in Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for directing effects).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]

- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

Application Notes and Protocols for the Esterification of 5-Bromo-2-chloro-4-methoxybenzoic Acid

Introduction

5-Bromo-2-chloro-4-methoxybenzoic acid and its ester derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules and functional materials. Notably, they serve as key building blocks for a class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are instrumental in the management of type 2 diabetes.[1][2] The precise and efficient conversion of the carboxylic acid moiety to an ester is a critical transformation in the synthetic pathways leading to these important compounds.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides a detailed exploration of two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder Steglich Esterification. This document goes beyond simple procedural outlines to delve into the underlying chemical principles, offer field-proven insights to circumvent common challenges, and present detailed, step-by-step protocols.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[3][4][5] This equilibrium-controlled reaction is particularly well-suited for large-scale synthesis where the use of an excess of a simple alcohol, such as methanol or ethanol, can be used to drive the reaction to completion.[6]

Scientific Principles and Causality

The mechanism of Fischer esterification involves a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester product.[5][9]

The reversible nature of the Fischer esterification necessitates strategies to shift the equilibrium towards the product side.[6][8] This is commonly achieved by using a large excess of the alcohol, which acts as both a reactant and the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[10]

Visualizing the Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Methyl 5-Bromo-2-chloro-4-methoxybenzoate

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

TLC plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).[6]

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. An exothermic reaction may occur, so it's advisable to cool the flask in an ice bath during the addition.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.[11]

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate, or by column chromatography on silica gel.[12]

Method 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a mild and efficient alternative.[13][14] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][16]

Scientific Principles and Causality

The Steglich esterification proceeds under neutral conditions at room temperature.[15] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[17] This intermediate is then susceptible to nucleophilic attack by the alcohol. However, a competing and often problematic side reaction is the intramolecular 1,3-rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[15][17]

The crucial role of DMAP is to intercept the O-acylisourea intermediate before it can rearrange.[13][17] DMAP, being a superior nucleophile to the alcohol, reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This "activated ester" readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[17] The driving force for the reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[15]

Visualizing the Steglich Esterification Workflow

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. studylib.net [studylib.net]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. benchchem.com [benchchem.com]

- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 15. Steglich esterification - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Steglich Esterification [organic-chemistry.org]

Application Note: Preparation of 5-Bromo-2-chloro-4-methoxybenzoic Acid via Sandmeyer Reaction

This Application Note is structured to guide researchers through the high-purity synthesis of 5-Bromo-2-chloro-4-methoxybenzoic acid using the Sandmeyer reaction. This protocol is derived from industrial scale-up methodologies used for similar SGLT2 inhibitor intermediates, adapted for the specific methoxy-ether substrate.

Executive Summary

This compound is a highly functionalized aromatic building block, critical in the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Empagliflozin analogs) and various kinase inhibitors. Its synthesis poses regioselectivity challenges due to the presence of three distinct substituents (bromo, chloro, methoxy) on the benzoate core.

This guide details the Sandmeyer reaction pathway, specifically converting 2-amino-5-bromo-4-methoxybenzoic acid to the target chloride. This route is preferred over direct electrophilic chlorination because it guarantees regiochemical purity at the C2 position, avoiding the formation of inseparable isomers common in direct halogenation strategies.

Key Advantages of this Protocol

-

Regiospecificity: The amino group directs the halogen placement precisely to C2.

-

Scalability: Adapted from a 70kg industrial batch process for the methoxycarbonyl analog.

-

Safety: Includes critical controls for diazonium salt stability.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the highly substituted ring via an aniline intermediate. The amino group serves as a temporary directing group for bromination before being displaced by chlorine.

Figure 1: Synthetic pathway utilizing the amino group to install the C5-Bromine via electrophilic substitution, followed by C2-Chlorine installation via Sandmeyer displacement.

Experimental Protocol

Materials and Reagents

| Reagent | CAS No.[1] | Equiv.[2] | Role |

| 2-Amino-5-bromo-4-methoxybenzoic acid | [Analog: 5794-88-7] | 1.0 | Substrate |

| Sodium Nitrite ( | 7632-00-0 | 1.2 | Diazotization Agent |

| Cuprous Chloride ( | 7758-89-6 | 1.5 | Sandmeyer Catalyst |

| Hydrochloric Acid (37%) | 7647-01-0 | Solvent/Excess | Acid Source/Halide Source |

| Water | 7732-18-5 | - | Solvent |

Step-by-Step Methodology

Phase A: Diazotization (Formation of the Diazonium Salt)

Rationale: The amino group must be converted into a good leaving group (

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.[3]

-

Acid Charge: Charge Hydrochloric acid (37%, 10 vol) into the reactor.

-

Substrate Addition: Add 2-Amino-5-bromo-4-methoxybenzoic acid (1.0 eq) to the acid. The mixture may form a slurry.

-

Note: The hydrochloride salt of the amine will form.[3] Ensure efficient stirring.

-

-

Cooling: Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.

-

Critical Control: Temperature must not exceed 5°C to prevent hydrolysis of the diazonium salt to the phenol byproduct.

-

-

Nitrite Addition: Dissolve Sodium Nitrite (1.2 eq) in minimum water (2 vol). Add this solution dropwise to the reactor, maintaining internal temperature < 5°C .

-

Aging: Stir the mixture at 0°C for 1 hour. The solution should become clear or translucent yellow/orange.

-

QC Check: Test with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).

-

Phase B: Sandmeyer Reaction (Displacement with Chloride)

Rationale: Cu(I) acts as a radical transfer catalyst, facilitating the substitution of the diazonium group with a chloride ion.

-

Catalyst Preparation: In a separate vessel, dissolve Cuprous Chloride (CuCl, 1.5 eq) in Hydrochloric acid (37%, 5 vol) .

-

Tip: CuCl is prone to oxidation. Use fresh, white/light green CuCl. If the solid is dark green/brown, wash with dilute HCl and ethanol before use.

-

-

Transfer: Slowly transfer the cold diazonium salt solution (from Phase A) into the CuCl solution at room temperature.

-

Safety: Nitrogen gas (

) evolution will be vigorous. Ensure the system is vented to a scrubber. -

Alternative: For better yield, keep the CuCl solution at 0°C during addition, then warm up. This minimizes thermal decomposition before the reaction occurs.

-

-

Reaction: Once addition is complete, warm the mixture to 60°C and stir for 2–3 hours.

-

Observation: Gas evolution will cease when the reaction is complete.

-

-

Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Add Water (10 vol) to precipitate the crude product.

-

Stir the slurry for 30 minutes.

-

Filter the solid and wash the cake with water (3 x 5 vol) to remove copper salts and residual acid.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (4:1) or Acetonitrile to obtain the pure product.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

| Parameter | Target Range | Impact of Deviation |

| Diazotization Temp | -5°C to 5°C | >5°C: Hydrolysis to phenol impurity.<-10°C: Slow reaction, accumulation of nitrite. |

| Acid Concentration | > 20% HCl | Low Acid: Formation of diazoamino tars (coupling between diazonium and unreacted amine). |

| CuCl Quality | Cu(I) > 95% | Oxidized Cu(II): Inactive catalyst; leads to low yield and phenol formation. |

| Addition Rate | Slow (30-60 min) | Fast Addition: Rapid |

Mechanism and Troubleshooting

Mechanistic Insight

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (

-

Reduction: The diazonium ion is reduced by Cu(I) to an aryl radical and

. -

Ligand Transfer: The aryl radical abstracts a chlorine atom from the Cu(II)-Cl species.

-

Regeneration: Cu(I) is regenerated.

Why this matters: Because the reaction involves radicals, the presence of radical scavengers (impurities) can kill the reaction. High concentrations of chloride ions (from conc. HCl) are necessary to favor the formation of the chloro-product over the phenol (from water).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Phenol Formation | Insufficient acid or high water content. | Increase HCl concentration.[4] Ensure temperature is <5°C during diazotization.[1][3] |

| Tarry/Black Product | "Diazo-coupling" side reactions. | Ensure the solution is strongly acidic before adding nitrite. Do not allow the mixture to become neutral. |

| Incomplete Reaction | Oxidized CuCl catalyst. | Use fresh CuCl. Add a small amount of copper powder (Cu(0)) to the reaction to reduce Cu(II) back to Cu(I) in situ. |

| Violent Foaming | Too rapid addition of diazonium to catalyst. | Control addition rate. Use a larger headspace reactor. |

References

-

Zhang, J., et al. (2022).[5] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors." Pharmaceutical Fronts, 04(04), e244-e248.

- Relevance: Describes the 70kg scale-up of the structurally homologous methyl ester, establishing the baseline conditions for the Sandmeyer step.

-

Xu, G., et al. (2018). "Process for the preparation of SGLT2 inhibitors." U.S.

- Relevance: Details the handling of halogenated aminobenzoic acids and the suppression of isomeric impurities during Sandmeyer reactions.

-

Wang, Y., et al. (2010). "One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- Relevance: Provides context on the downstream utility of the 5-bromo-2-chloro-4-alkoxy motif in drug synthesis.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Relevance: Authoritative standard for general Sandmeyer protocols and copper(I)

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bromination of 2-Chloro-4-Methoxybenzoic Acid

Welcome to the technical support center for the synthesis of brominated aromatic compounds. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of 2-chloro-4-methoxybenzoic acid. Our goal is to provide in-depth, field-proven insights to help you improve reaction yields, minimize impurities, and streamline your purification process. This document moves beyond simple protocols to explain the fundamental principles governing this reaction, empowering you to troubleshoot effectively.

Section 1: Foundational Principles - Understanding the Reaction

A successful synthesis begins with a solid understanding of the underlying chemical principles. This section addresses the core concepts governing the electrophilic aromatic substitution on this specific substrate.

Q1: What type of reaction is the bromination of 2-chloro-4-methoxybenzoic acid, and what is the expected outcome?

The bromination of 2-chloro-4-methoxybenzoic acid is a classic electrophilic aromatic substitution (EAS) reaction.[1] In an EAS reaction, an electrophile (in this case, an electrophilic bromine species, Br⁺) attacks the electron-rich benzene ring, replacing a hydrogen atom.[2][3] The success and selectivity of the reaction are dictated by the electronic properties of the substituents already present on the aromatic ring.

Q2: How do the existing substituents (-Cl, -OCH₃, -COOH) on the starting material influence where the bromine will add?

The regiochemical outcome of the reaction is controlled by the directing effects of the three substituents on the ring. Each group "votes" on where the incoming electrophile should go.

-

Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density to the ring through resonance (a π-donor effect).[4] It strongly directs incoming electrophiles to the ortho and para positions relative to itself.

-

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal. However, through resonance, it is an ortho, para-director.

-

Carboxylic Acid Group (-COOH): This is a strong deactivating group due to both inductive and resonance electron withdrawal. It is a meta-director.[5]

Synergistic Directing Effects: The methoxy group at C4 is the most influential activating group and will primarily determine the position of bromination. It directs to its ortho positions (C3 and C5) and its para position (C2, which is already substituted). The chloro group at C2 directs to its ortho (C3) and para (C5) positions. The carboxylic acid at C1 directs to its meta positions (C3 and C5).

Remarkably, all three groups direct the incoming electrophile to the C3 and C5 positions. Due to significant steric hindrance at the C3 position (sandwiched between the large -COOH and -Cl groups), the electrophilic attack will overwhelmingly favor the more accessible C5 position .

Therefore, the expected major product is 5-bromo-2-chloro-4-methoxybenzoic acid .

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of 2-chloro-4-methoxybenzoic acid in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequent challenge and can stem from several factors. The following workflow can help diagnose the issue.

Issue A: Inappropriate Brominating Agent

The choice of brominating agent is critical. While elemental bromine (Br₂) is the classic reagent, it can be overly aggressive and difficult to handle safely. N-Bromosuccinimide (NBS) is a superior alternative for this substrate.[6][7]

| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Physical State | Fuming, corrosive red liquid[8] | White, crystalline solid |

| Handling | Requires specialized equipment (fume hood, syringe pump) and PPE.[9][10][11] | Easier and safer to weigh and handle. |

| Reactivity | Very high; can lead to over-bromination and side reactions. | Milder; allows for more controlled, selective reactions.[12] |

| Byproducts | Generates HBr, which can be corrosive. | Generates succinimide, which is often easily removed.[13] |

| Activation | Often requires a Lewis acid catalyst (e.g., FeBr₃).[1][2] | Can be used with a Brønsted acid catalyst (e.g., H₂SO₄) for deactivated rings.[14][15] |

Recommendation: For improved yield and control, use N-Bromosuccinimide (NBS) . It provides a slow, steady source of electrophilic bromine, which helps to prevent the formation of dibrominated byproducts.[7][12]

Issue B: Suboptimal Reaction Conditions

Even with the right reagent, conditions matter.

-

Catalyst/Solvent: The substrate is moderately deactivated overall due to the -Cl and -COOH groups. Therefore, using NBS alone may be insufficient. Performing the reaction with NBS in a strong acid medium like concentrated sulfuric acid (H₂SO₄) provides the necessary activation for the bromination to proceed efficiently on deactivated rings.[14][15] A recent industrial scale-up of a similar compound found that using 1.22 equivalents of NBS at 0-10°C gave the highest yield and purity.[13]

-

Temperature Control: Start the reaction at a low temperature (e.g., 0–10°C) and allow it to warm slowly.[13] This minimizes the risk of runaway reactions and reduces the formation of impurities that can arise at higher temperatures.[4]

-

Stoichiometry: Use a slight excess of NBS (e.g., 1.1–1.2 equivalents) to ensure complete consumption of the starting material. Using a large excess can lead to the formation of a dibrominated byproduct.[13]

Issue C: Formation of Byproducts

The primary byproduct of concern is the dibrominated species. If you detect this (e.g., by LC-MS or ¹H NMR), it is a clear indication that the reaction conditions are too harsh or the stoichiometry is incorrect.

-

Solution: Reduce the equivalents of NBS closer to 1.0. Ensure that the NBS is added portion-wise or as a solution over time to maintain a low concentration of the brominating agent in the reaction mixture.

Q2: I'm observing a persistent yellow or brown color in my crude product. What is it and how do I remove it?

This coloration is almost always due to residual bromine (Br₂) or bromine-containing impurities.[16]

-

Solution: Before or during workup, quench the reaction mixture with a mild reducing agent. A wash with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective at neutralizing residual bromine and will often result in a much cleaner, off-white crude product.[16]

Q3: How can I effectively purify the final product, this compound?

The product is a crystalline solid, making recrystallization the purification method of choice.[16]

-

Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for brominated aromatics include ethanol, methanol, acetonitrile, or mixed solvent systems like ethanol/water.[16]

-

Byproduct Removal: The primary byproduct from an NBS reaction is succinimide. Succinimide has high solubility in solvents like acetonitrile, whereas the desired product is less soluble. An effective purification strategy, demonstrated on an industrial scale for a similar molecule, involves refluxing the crude solid mixture in acetonitrile.[13] The succinimide dissolves, and the pure product can be isolated by filtration.

Section 3: Recommended Experimental Protocol

This protocol is designed for high yield and purity, prioritizing safety and control by using N-Bromosuccinimide.

Materials:

-

2-chloro-4-methoxybenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1-1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Acetonitrile

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-4-methoxybenzoic acid. Carefully add concentrated sulfuric acid (approx. 5-10 volumes) and stir until all solid has dissolved. Cool the mixture to 0-5°C using an ice/water bath.

-

Bromination: Slowly add N-Bromosuccinimide in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: Allow the reaction to stir at 0-10°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS).

-

Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A precipitate should form.

-

Quenching: Add saturated sodium bisulfite solution dropwise until any yellow/orange color dissipates, indicating that excess electrophilic bromine has been quenched.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate is neutral (pH ~7).

-

Purification: Transfer the crude, damp solid to a clean flask. Add acetonitrile and heat the slurry to reflux for 1 hour to dissolve the succinimide byproduct.[13] Cool the mixture to room temperature, then further in an ice bath.

-

Final Product: Collect the purified product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to yield this compound as a white to off-white solid.

Section 4: Frequently Asked Questions (FAQs)

-

Q1: What are the primary safety concerns when performing this reaction?

-

Elemental Bromine (Br₂): If you choose to use Br₂, be aware that it is highly toxic, corrosive, and volatile.[8][9][17] Always handle it in a certified chemical fume hood with appropriate PPE, including heavy-duty nitrile or neoprene gloves, safety goggles, and a face shield.[8][10][11] Have a quenching agent like sodium thiosulfate or sodium carbonate readily available for spills.[11]

-

N-Bromosuccinimide (NBS): While much safer than Br₂, NBS is still an irritant and a source of bromine. Avoid inhalation of dust and skin contact.

-

Strong Acids: Concentrated sulfuric acid is extremely corrosive. Always add acid to water/ice, never the other way around, during workup.

-

-

Q2: Can I use a different solvent instead of concentrated sulfuric acid?

-

Yes, other solvent systems have been reported for the bromination of deactivated aromatics with NBS. Trifluoroacetic acid (TFA) with a catalytic amount of H₂SO₄ is one such effective medium.[18] For less deactivated systems, glacial acetic acid can sometimes be sufficient. However, for this specific substrate, a strong acid medium is recommended for optimal yield.

-

-

Q3: My starting material is not fully dissolving in the sulfuric acid. What should I do?

-

Ensure your sulfuric acid is concentrated (98%) and that you are using a sufficient volume (typically 5-10 mL per gram of substrate). Gentle warming may be required initially, but the mixture MUST be cooled to 0-5°C before adding the NBS.

-

References

- Vertex AI Search. (2025, September 15). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.

- PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.

- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Wikipedia. N-Bromosuccinimide.

- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12).

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- Benchchem. Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.

- ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method | The Journal of Organic Chemistry.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.

- Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. (2025, December 5).

- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.

- RSC Education. (2025, July 14). Handling liquid bromine and preparing bromine water | Demonstration.

- Oreate AI Blog. (2025, December 30). Unlocking the Power of N-Bromosuccinimide in Organic Chemistry.

- Chemistry Steps. (2024, February 10). Benzylic Bromination.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22).

- A Convenient New Method for the Bromination of Deactivated Aromatic Compounds.

- Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Unlocking the Power of N-Bromosuccinimide in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 8. obwtechnologies.com [obwtechnologies.com]

- 9. dollycorporation.com [dollycorporation.com]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Technical Support Center: Stability & Synthesis of 5-Bromo-2-chloro-4-methoxybenzoic Acid

Executive Summary

5-Bromo-2-chloro-4-methoxybenzoic acid is a critical intermediate, particularly in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs). Users frequently report yield losses of 15–40% due to protodecarboxylation —the spontaneous loss of

This guide addresses the root causes of this instability. The presence of an electron-donating 4-methoxy group activates the ring for ipso-protonation, while the 2-chloro substituent introduces steric strain that is relieved upon decarboxylation. This reaction is catalyzed by strong acids and heat, conditions often present during bromination or hydrolysis steps.

Diagnostic Framework: Is it Decarboxylation?

Before altering your protocol, confirm the issue using this diagnostic matrix.

| Observation | Probable Cause | Confirmation Test |

| Gas Evolution | Bubble gas through | |

| HPLC Shift | New peak with longer retention time (less polar). | LC-MS: Look for Mass |

| Melting Point | Product melts significantly lower than expected ( | Mixed MP with authentic decarboxylated standard (if available). |

| Yield Loss | Mass balance fails; crude weight is low. | Check filtrate/mother liquor for the non-acidic decarboxylated arene (extracts into organic phase at high pH). |

The Mechanism: Why This Molecule?

Understanding the mechanism is vital for troubleshooting. The reaction is an Acid-Catalyzed Protodecarboxylation .[1]

-

Activation: The para-methoxy group donates electron density into the ring (Resonance), increasing the basicity of the carbon bearing the carboxyl group (C1).

-

Protonation: In acidic media (e.g.,

, -

Elimination: The tetrahedral intermediate collapses, ejecting

and restoring aromaticity.

Mechanism Visualization

Figure 1: Mechanism of acid-catalyzed protodecarboxylation driven by the electron-donating methoxy group.

Troubleshooting Guide & Protocol Optimization

Scenario A: Decarboxylation during Bromination

Current Protocol: Bromination of 2-chloro-4-methoxybenzoic acid using

Corrective Actions:

-

Switch Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine. NBS produces succinimide (neutral) rather than HBr (acidic) as the primary byproduct.

-

Change Solvent: Switch from Acetic Acid to Acetonitrile (MeCN) or DMF . These are aprotic and reduce the availability of protons for the ipso attack.

-

Temperature Control: Maintain reaction temperature below 40°C . The rate of decarboxylation increases exponentially with temperature.

Scenario B: Decarboxylation during Hydrolysis

Current Protocol: Hydrolysis of methyl 5-bromo-2-chloro-4-methoxybenzoate using strong acid (

Corrective Actions:

-

Base Hydrolysis (Saponification): Use LiOH or NaOH in THF/Water at ambient temperature. Carboxylate salts (

) are electronically resistant to decarboxylation compared to the free acid. -

Careful Acidification: When quenching the base hydrolysis, acidify only to pH 3–4 (using weak acid like Citric Acid or 1M HCl) rather than pH 1. Precipitate the product at low temperature (

).

Scenario C: Decarboxylation during Drying

Current Protocol: Drying the wet cake in a vacuum oven at

Corrective Actions:

-

Lower Temp: Dry at 40–45°C under high vacuum.

-

Azeotropic Drying: Dissolve in Toluene and distill off water azeotropically under reduced pressure (keep pot temp

).

Optimized Experimental Workflow

Below is a recommended protocol designed to minimize decarboxylation risks.

Figure 2: Optimized synthesis workflow using NBS to prevent acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: Can I repurpose the decarboxylated material?

-

A: No. The decarboxylated byproduct (1-bromo-4-chloro-2-methoxybenzene) lacks the carboxylic acid functionality required for subsequent coupling reactions (e.g., amide coupling or esterification). It is a "dead-end" impurity and must be purged.

Q2: Why does the 2-chloro group matter?

-

A: While the 4-methoxy group provides the electronic push, the 2-chloro group provides the steric push. The bulky chlorine atom forces the carboxyl group out of planarity with the ring, reducing its resonance stabilization and making the

bond easier to break.

Q3: I see a color change to dark brown during workup. Is this decarboxylation?

-

A: Not necessarily. Darkening often indicates oxidation of the electron-rich aromatic ring (quinone formation) or residual free bromine. Decarboxylation itself is usually colorless, but the byproduct is an oil that may complicate crystallization, leading to oily/sticky solids.

Q4: Can I use

-

A: Yes, but use catalytic DMF sparingly. Thionyl chloride generates

and

References

- Process Scale-Up & Synthesis: Title: Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. Source: Thieme Connect (SynOpen).

-

Decarboxylation Mechanism

-

Compound Data & Safety

-

Bromination Protocols

- Title: Synthesis of Ethyl 2-Bromo-4-methoxybenzo

-

Source: BenchChem.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decarboxylation [organic-chemistry.org]

- 4. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 7. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Recrystallization Solvents for 5-Bromo-2-chloro-4-methoxybenzoic Acid Purification: A Technical Support Guide

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 5-Bromo-2-chloro-4-methoxybenzoic acid via recrystallization. This document offers troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.

Introduction to Recrystallization of this compound

Recrystallization is a critical technique for the purification of solid organic compounds. The success of this method hinges on the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the target compound, this compound, at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly pure crystals upon cooling, leaving impurities behind in the mother liquor.

This compound is a substituted aromatic carboxylic acid. Its polarity is influenced by the polar carboxylic acid and methoxy groups, as well as the halogen substituents. This structural complexity can present challenges in solvent selection, making a systematic approach to optimization essential.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

Q2: How do I choose a starting solvent for recrystallization?

A2: A good starting point is to test the solubility of a small amount of your crude material in a range of solvents with varying polarities at both room temperature and at their boiling points. Ideal single solvents will show poor solubility at room temperature but complete dissolution at or near the solvent's boiling point.[5] A table of common solvents organized by polarity can be a useful tool.[6]

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" is a phenomenon where the dissolved compound separates from the solution as a liquid (an oil) rather than a solid crystalline phase upon cooling.[7] This often occurs when the melting point of the solid is below the boiling point of the recrystallization solvent or when the solution is highly supersaturated.[8] To prevent this, you can try using a lower boiling point solvent, increasing the volume of the solvent, or cooling the solution more slowly.[9][10]

Q4: My compound won't crystallize, even after cooling. What should I do?

A4: This is likely due to either using too much solvent or the solution being supersaturated.[9][11] If you suspect too much solvent was used, you can try to evaporate some of it off and allow the solution to cool again.[10] For supersaturated solutions, crystallization can often be induced by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[11]

Q5: What is a mixed solvent system and when should I use it?

A5: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This approach is useful when no single solvent has the ideal solubility characteristics. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Troubleshooting Guide

Issue 1: Poor Crystal Yield

-

Question: I performed the recrystallization, but my final yield of pure this compound is very low. What went wrong?

-

Answer:

-

Excess Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[10][11]

-

Solution: Before filtering, if you suspect excess solvent, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

-

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize in the filter funnel.

-

Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.

-

-

Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound even at low temperatures.

-